N-(2-{[(2-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
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Description
N-(2-{[(2-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a useful research compound. Its molecular formula is C19H17ClF6N2O5S and its molecular weight is 534.85. The purity is usually 95%.
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Biological Activity
N-(2-{[(2-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Sulfonamide group : Known for its antibacterial properties.
- Trifluoroethoxy moieties : These contribute to lipophilicity and may enhance membrane permeability.
- Chlorophenyl substituent : Potentially involved in receptor interactions.
Molecular Formula
The molecular formula is not explicitly provided in the search results but can be inferred from the chemical name.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, research on related compounds indicates significant activity against human adenovirus (HAdV) infections. A comparative study noted that certain derivatives exhibited selectivity indexes greater than 100 and low micromolar potency against HAdV, suggesting that modifications in the sulfonamide structure could enhance antiviral efficacy .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of viral replication : Similar compounds have been shown to interfere with the DNA replication process of viruses.
- Cellular toxicity : Evaluations of cytotoxicity reveal that some derivatives maintain low toxicity while exhibiting potent antiviral effects. For example, one derivative showed an IC50 of 0.27 μM against HAdV with a CC50 of 156.8 μM .
Study 1: Antiviral Efficacy
A study focused on a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues reported that modifications similar to those found in this compound resulted in enhanced antiviral activity against HAdV. The findings suggested that specific structural features significantly impact both potency and selectivity .
Study 2: Toxicological Assessment
Toxicological evaluations of related sulfonamide derivatives indicated a favorable safety profile. In vivo studies demonstrated a maximum tolerated dose significantly higher than the effective doses required for antiviral activity, suggesting a wide therapeutic window .
Data Summary Table
Property | Value/Observation |
---|---|
Chemical Name | This compound |
CAS Number | Not provided |
Antiviral Activity (IC50) | ~0.27 μM against HAdV |
Cytotoxicity (CC50) | ~156.8 μM |
Selectivity Index | >100 |
Therapeutic Window | Wide (based on related compounds) |
Properties
IUPAC Name |
N-[2-[(2-chlorophenyl)sulfonylamino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF6N2O5S/c20-14-3-1-2-4-16(14)34(30,31)28-8-7-27-17(29)13-9-12(32-10-18(21,22)23)5-6-15(13)33-11-19(24,25)26/h1-6,9,28H,7-8,10-11H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGUJBJVCUXPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF6N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.